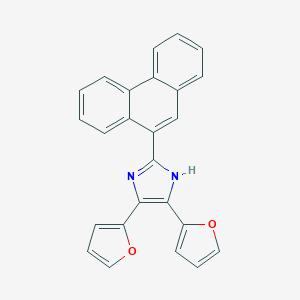![molecular formula C16H10Cl2O3 B288935 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one](/img/structure/B288935.png)
7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one, also known as CPMC, is a synthetic compound that belongs to the class of chromenone derivatives. CPMC has been widely studied due to its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one is not fully understood, but studies have suggested that it acts through multiple pathways. In cancer cells, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorders, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been found to protect against oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In inflammation, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one suppresses the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neurological disorders, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one protects against oxidative stress, leading to the improvement of cognitive function.
实验室实验的优点和局限性
7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, it has been extensively studied, and its mechanisms of action are well understood. However, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its toxicity profile is not well characterized, which can make it challenging to determine safe dosages for in vivo studies.
未来方向
There are several future directions for the study of 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one. In cancer research, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one could be further studied for its potential as a chemotherapeutic agent and its synergistic effects with other anticancer drugs. In inflammation, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one could be studied for its potential as a treatment for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorders, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of novel 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one derivatives with improved solubility and toxicity profiles could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one is a synthetic compound that has potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Its mechanisms of action are well understood, and it has been extensively studied. However, its poor solubility and toxicity profile are limitations that need to be addressed. Future research on 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
合成方法
7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl chloride with 7-hydroxy-4-chromenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-chlorophenol in the presence of cesium carbonate and copper (I) iodide to yield 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one. The purity of the compound can be further enhanced through recrystallization using solvents such as ethanol or acetone.
科学研究应用
7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurological disorders, 7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one has been shown to protect against oxidative stress and improve cognitive function.
属性
分子式 |
C16H10Cl2O3 |
|---|---|
分子量 |
321.2 g/mol |
IUPAC 名称 |
7-chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one |
InChI |
InChI=1S/C16H10Cl2O3/c17-11-1-4-13(5-2-11)20-9-10-7-16(19)21-15-8-12(18)3-6-14(10)15/h1-8H,9H2 |
InChI 键 |
WIIACTQGTRLDMP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC2=CC(=O)OC3=C2C=CC(=C3)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1OCC2=CC(=O)OC3=C2C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)


![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)

